Cas no 85823-22-9 (2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile)
2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile
- 2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetonitrile
- starbld0005957
- Diclazuril impurity, trichlorodiphenyl acetonitrile- [USP]
- 733PU9O8RS
- 2,6-Dichloro-
- DICLAZURIL FOR VETERINARY USE IMPURITY H [EP IMPURITY]
- Q27266127
- UNII-733PU9O8RS
- (RS)-(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile
- 2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile
- Diclazuril for veterinary use specified impurity H [EP]
- 85823-22-9
- A-(4-chlorophenyl)benzeneacetonitrile
- NS00040581
- DICLAZURIL IMPURITY, TRICHLORODIPHENYL ACETONITRILE- [USP IMPURITY]
- 2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile
- Diclazuril for veterinary use impurity H [EP]
- (+/-)-(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile
- Diclazuril impurity H
- (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile
- DB-260430
-
- Inchi: 1S/C14H8Cl3N/c15-10-6-4-9(5-7-10)11(8-18)14-12(16)2-1-3-13(14)17/h1-7,11H
- InChI Key: KBSXVPILOCGMDH-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(C#N)C1C=CC(=CC=1)Cl)Cl
Computed Properties
- Exact Mass: 294.972232g/mol
- Monoisotopic Mass: 294.972232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 23.8Ų
2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D289180-50mg |
2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile |
85823-22-9 | 50mg |
$ 234.00 | 2023-09-08 | ||
| TRC | D289180-500mg |
2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile |
85823-22-9 | 500mg |
$ 1777.00 | 2023-09-08 | ||
| A2B Chem LLC | AH52752-50mg |
2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile |
85823-22-9 | 50mg |
$331.00 | 2023-12-30 | ||
| A2B Chem LLC | AH52752-500mg |
2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile |
85823-22-9 | 500mg |
$1720.00 | 2023-12-30 |
2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2,6-Dichloro-a-(4-chlorophenyl)benzeneacetonitrile
2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile: A Comprehensive Overview
2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile (CAS No. 85823-22-9) is a synthetic organic compound with a complex molecular structure and a wide range of potential applications in the pharmaceutical and chemical industries. This compound is characterized by its unique combination of chlorine and nitrile functional groups, which contribute to its chemical stability and reactivity. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile.
Chemical Structure and Properties
The molecular formula of 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile is C15H9Cl3N. The compound features a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, an α-position nitrile group, and a 4-chlorophenyl substituent. This intricate arrangement of functional groups imparts several key properties to the molecule:
- Solubility: The compound exhibits moderate solubility in organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). However, it is relatively insoluble in water due to its hydrophobic nature.
- Melting Point: The melting point of 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile is typically around 100-110°C, making it suitable for various thermal processes.
- Reactivity: The presence of the nitrile group makes the compound an excellent precursor for the synthesis of various derivatives through reactions such as hydrolysis, reduction, and nucleophilic substitution.
Synthesis Methods
The synthesis of 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile can be achieved through several routes, each with its own advantages and challenges. One common method involves the reaction of 2,6-dichlorobenzonitrile with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction proceeds via an electrophilic aromatic substitution mechanism:
C6H3CNCl2 + C6H4C(Cl)Cl → C15H9Cl3N + HCl
This method yields high purity products and is widely used in industrial settings due to its simplicity and efficiency. Another approach involves the use of transition metal catalysts to facilitate the coupling reaction between 2,6-dichlorobenzonitrile and 4-chlorobenzyl bromide. This method offers improved selectivity and yield but may require more specialized equipment.
Potential Applications in Pharmaceutical Research
2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile has garnered significant attention in pharmaceutical research due to its potential as a lead compound for drug development. Recent studies have explored its biological activities and therapeutic applications:
- Anticancer Activity: Preliminary research has shown that derivatives of 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile exhibit potent anticancer activity against various human cancer cell lines. These compounds are believed to induce apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
- Antimicrobial Properties: Some derivatives have demonstrated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes them promising candidates for the development of new antibiotics to combat drug-resistant strains.
- Inhibitory Effects on Enzymes: Studies have also revealed that certain derivatives can act as potent inhibitors of enzymes involved in metabolic disorders such as diabetes and obesity. For example, one derivative has been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.
Safety Considerations and Environmental Impact
The safety profile of 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile is an important consideration for both industrial use and pharmaceutical applications. Toxicological studies have indicated that the compound has low acute toxicity but may pose long-term health risks if not handled properly. Therefore, appropriate safety measures such as personal protective equipment (PPE) and proper waste disposal protocols should be implemented.
In terms of environmental impact, the compound should be managed carefully to prevent contamination of water sources and soil. Efforts are underway to develop more sustainable synthesis methods that minimize waste generation and reduce environmental footprint.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 2,6-Dichloro-α-(4-chlorophenyl)benzeneacetonitrile holds great promise for advancing our understanding of its biological activities and potential therapeutic applications. Future studies should focus on optimizing synthetic routes to improve yield and purity while reducing environmental impact. Additionally, further exploration of its pharmacological properties in preclinical models will be crucial for translating these findings into clinical applications.
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